1-Benzyl-2-methyltryptophan
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Overview
Description
1-Benzyl-2-methyltryptophan is a synthetic derivative of tryptophan, an essential amino acid This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the indole ring and a methyl group at the 2-position of the tryptophan molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-methyltryptophan can be synthesized through several methods. One common approach involves the alkylation of 2-methyltryptophan with benzyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nitrogen atom, facilitating the nucleophilic substitution reaction with benzyl halides .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-methyltryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can convert the benzyl group to a methyl group or other simpler alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while substitution reactions can introduce nitro or sulfonyl groups onto the benzyl ring .
Scientific Research Applications
1-Benzyl-2-methyltryptophan has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Benzyl-2-methyltryptophan exerts its effects involves interactions with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Methyltryptophan: Another derivative of tryptophan, known for its role as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO).
1-Benzyltryptophan: Similar to 1-Benzyl-2-methyltryptophan but lacks the methyl group at the 2-position.
Uniqueness: this compound is unique due to the presence of both the benzyl and methyl groups, which confer distinct chemical and biological properties. This dual substitution pattern can influence its reactivity and interactions with biological targets, making it a valuable compound for research .
Properties
CAS No. |
64024-05-1 |
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Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-amino-3-(1-benzyl-2-methylindol-3-yl)propanoic acid |
InChI |
InChI=1S/C19H20N2O2/c1-13-16(11-17(20)19(22)23)15-9-5-6-10-18(15)21(13)12-14-7-3-2-4-8-14/h2-10,17H,11-12,20H2,1H3,(H,22,23) |
InChI Key |
SOWYPVBHAZDFPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)CC(C(=O)O)N |
Origin of Product |
United States |
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